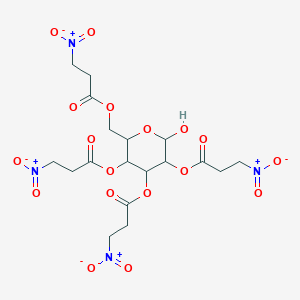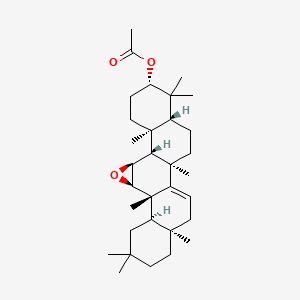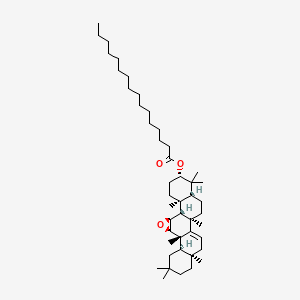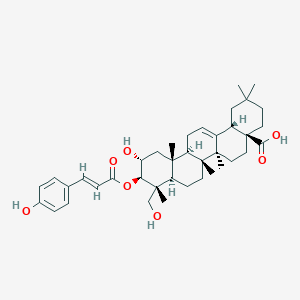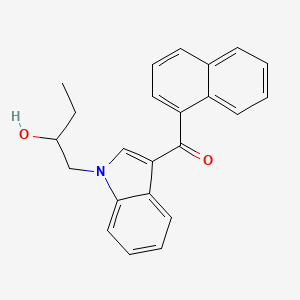
JWH-073 N-(2-hydroxybutyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 073 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 and peripheral CB2 receptors (Ki = 8.9 and 38 nM, respectively). JWH 073 N-(2-hydroxybutyl) metabolite is an expected metabolite of JWH 073, produced by cytochrome P450 oxidation in the liver. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Identification and Structure Elucidation : A study by Lovett et al. (2013) highlighted the identification of a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids, including JWH-073. This metabolite, distinct due to its chromatographic retention time, was identified as 3-(3-(1-naphthoyl)-1H-indol-1-yl) propanoic acid, a common metabolite for select naphthoylindole-based synthetic cannabinoids (Lovett et al., 2013).
Metabolite Detection in Biological Samples : Chimalakonda et al. (2011) described a method for detecting omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. The study emphasized the importance of these metabolites as biomarkers for the ingestion of synthetic cannabinoids (Chimalakonda et al., 2011).
Forensic and Toxicological Analysis : Ozturk et al. (2015) developed a specific method for detecting and quantifying JWH-073 and its metabolites in blood and urine, highlighting its application in real forensic cases. This method was used to analyze a large number of authentic samples, demonstrating its utility in forensic toxicology (Ozturk et al., 2015).
Quantitative Measurement : Another study by Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites. This research provides preliminary evidence of the clinical utility of the assay in detecting aminoalkylindole metabolites (Moran et al., 2011).
Metabolite Monitoring in Legal Cases : Jang et al. (2013) focused on monitoring urinary metabolites of JWH-018 and JWH-073 in legal cases. The study identified major metabolites and validated a method for quantification using LC-MS/MS analysis, which is crucial for determining the intake of these synthetic cannabinoids (Jang et al., 2013).
Propriétés
Formule moléculaire |
C23H21NO2 |
|---|---|
Poids moléculaire |
343.4 |
Nom IUPAC |
[1-(2-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-17(25)14-24-15-21(19-11-5-6-13-22(19)24)23(26)20-12-7-9-16-8-3-4-10-18(16)20/h3-13,15,17,25H,2,14H2,1H3 |
Clé InChI |
ISBQGIMPMGWASY-UHFFFAOYSA-N |
SMILES |
CCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Synonymes |
(1-(2-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




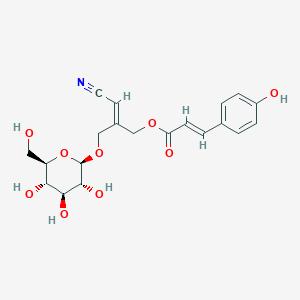

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
